molecular formula C8H15BO2 B1450892 4,4-Dimethylcyclohexen-1-ylboronic acid CAS No. 865869-28-9

4,4-Dimethylcyclohexen-1-ylboronic acid

Cat. No. B1450892
M. Wt: 154.02 g/mol
InChI Key: HWFBGGLUEZIDOE-UHFFFAOYSA-N
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Description

4,4-Dimethylcyclohexen-1-ylboronic acid is a chemical compound with the molecular formula C8H15BO2 . It has a molecular weight of 154.02 g/mol . The IUPAC name for this compound is (4,4-dimethylcyclohexen-1-yl)boronic acid .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C8H15BO2/c1-8(2)5-3-7(4-6-8)9(10)11/h3,10-11H,4-6H2,1-2H3 . The canonical SMILES representation is B(C1=CCC(CC1)(C)C)(O)O .


Chemical Reactions Analysis

While specific chemical reactions involving 4,4-Dimethylcyclohexen-1-ylboronic acid are not available, boronic acids are generally known to participate in various types of chemical reactions .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm³ . Its boiling point is predicted to be 264.1±33.0 °C . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . Its topological polar surface area is 40.5 Ų .

Scientific Research Applications

Stereoselective Synthesis

4,4-Dimethylcyclohexen-1-ylboronic acid is utilized in stereoselective synthesis processes. For instance, its reaction with N2O4 can lead to the formation of dinitro compounds with high trans stereoselectivity. This process is used for the preparation of chiral auxiliaries, highlighting its utility in creating stereochemically complex molecules (Zhang & Jacobsen, 1991).

Antimicrobial Activity

Some derivatives of 4,4-dimethylcyclohexen-1-ylboronic acid exhibit significant antimicrobial properties. Research shows that specific compounds synthesized from this acid demonstrate potent antibacterial and antifungal activities against a range of pathogens (Ghorab et al., 2017).

Antibacterial Synthesis via Sonication

The acid's derivatives are also synthesized under ultrasound conditions to produce compounds with antibacterial properties. These compounds show convincing activities against Gram-positive bacteria, underscoring the potential of 4,4-dimethylcyclohexen-1-ylboronic acid in the development of new antibacterial agents (Dabholkar & Ansari, 2008).

Antimicrobial Lactones

Lactones comprising the gem-dimethylcyclohexane ring, derived from this acid, have been investigated for their antimicrobial activity. These compounds inhibit the growth of certain microorganisms, demonstrating their utility in the development of new antimicrobial agents (Grabarczyk et al., 2015).

Safety And Hazards

4,4-Dimethylcyclohexen-1-ylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

(4,4-dimethylcyclohexen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BO2/c1-8(2)5-3-7(4-6-8)9(10)11/h3,10-11H,4-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFBGGLUEZIDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCC(CC1)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657288
Record name (4,4-Dimethylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethylcyclohexen-1-ylboronic acid

CAS RN

865869-28-9
Record name B-(4,4-Dimethyl-1-cyclohexen-1-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865869-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4,4-Dimethylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Dimethylcyclohexen-1-ylboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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